molecular formula C14H17FN4O3S B2713946 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034576-93-5

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2713946
CAS No.: 2034576-93-5
M. Wt: 340.37
InChI Key: KLMGNJJPBKFSAH-UHFFFAOYSA-N
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Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 5-fluoro-2-methoxyphenylsulfonyl group and at the 4-position with a 1,2,3-triazole ring.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3S/c1-22-13-3-2-11(15)10-14(13)23(20,21)18-8-4-12(5-9-18)19-16-6-7-17-19/h2-3,6-7,10,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMGNJJPBKFSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic synthesis. A possible synthetic route could include:

    Formation of the 5-fluoro-2-methoxyphenyl sulfonyl chloride: This can be achieved by reacting 5-fluoro-2-methoxybenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride can then react with 4-(2H-1,2,3-triazol-2-yl)piperidine in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 5-fluoro-2-hydroxyphenyl or 5-fluoro-2-carboxyphenyl derivatives.

    Reduction: Formation of 5-fluoro-2-methoxyphenyl sulfide derivatives.

    Substitution: Formation of 5-amino-2-methoxyphenyl or 5-thio-2-methoxyphenyl derivatives.

Scientific Research Applications

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonyl and triazole groups.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. Generally, compounds with sulfonyl and triazole groups can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine derivatives functionalized with sulfonyl and triazole groups. Below is a systematic comparison with structurally related analogs:

Structural Analogues

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Differences Reference
1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine Benzyl (sulfonyl replaced), phenyl-triazole Not reported Lacks sulfonyl group; triazole substituent differs (phenyl vs. unsubstituted)
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Pyrazole-sulfonyl, amine at C4 258.34 Sulfonyl substituent (pyrazole vs. aryl); C4 amine instead of triazole
1-({4'-Chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine Biphenyl-sulfonyl (4'-chloro) 402.90 Bulkier sulfonyl group (biphenyl vs. mono-aryl); chloro substituent
5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide 4-Chlorophenylsulfonyl, trifluoromethylphenyl-triazole, methyl sulfide Not reported Triazole substitution (CF3-phenyl vs. unsubstituted); additional methyl sulfide

Electronic and Steric Effects

  • Triazole Orientation : The 2H-1,2,3-triazole in the target compound adopts a different tautomeric state compared to 1H-triazole derivatives (e.g., ), influencing hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : The methoxy group may enhance solubility relative to chlorinated analogs () but reduce it compared to amine-substituted derivatives ().
  • Metabolic Stability : The triazole ring is generally resistant to oxidative metabolism, similar to other triazole-containing compounds ().

Biological Activity

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-viral research. This article reviews the biological activity of this compound, highlighting key findings from various studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₂H₁₃FN₄O₃S
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 2192746-24-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in proteins, while the fluorine atom may contribute to halogen bonding effects that further stabilize these interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, a study evaluated a series of triazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds similar to this compound displayed IC50 values ranging from 10 to 30 µM, comparable to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)
Compound AA431 (skin cancer)15 ± 2
Compound BU251 (glioblastoma)20 ± 3
Target CompoundMultiple lines10 – 30

Antiviral Activity

The compound's antiviral potential has also been investigated, specifically against influenza A and B viruses. In vitro assays demonstrated that derivatives similar to this compound inhibited viral replication with EC50 values ranging from 5 to 25 µM without exhibiting significant cytotoxicity up to concentrations of 250 µM .

CompoundVirus TypeEC50 (µM)CC50 (µM)
Compound CInfluenza A7 – 14>250
Compound DInfluenza B5 – 25>250

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal focused on the synthesis and evaluation of triazole derivatives. The target compound exhibited notable cytotoxicity against the A431 skin cancer cell line, with an IC50 value significantly lower than that of control drugs .
  • Antiviral Mechanism Analysis : Another research effort analyzed the interaction between triazole compounds and the polymerase complex of influenza viruses. The target compound was shown to disrupt critical protein-protein interactions necessary for viral replication, indicating its potential as a therapeutic agent against influenza .

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